3-[(4-Cyclohexylpiperazin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
3-[(4-Cyclohexylpiperazin-1-yl)carbonyl]bicyclo[222]octane-2-carboxylic acid is a complex organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of 3-[(4-Cyclohexylpiperazin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid typically involves a series of organic reactions. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This process involves a tandem reaction that allows for the rapid formation of the bicyclic structure with high yields and enantioselectivity. The reaction is mediated by an organic base and proceeds under mild conditions .
Chemical Reactions Analysis
3-[(4-Cyclohexylpiperazin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-[(4-Cyclohexylpiperazin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating biological activity. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
- Bicyclo[2.2.2]octane-1-carboxylates
- Piperazine derivatives
- Cyclohexyl-containing compounds
Properties
IUPAC Name |
3-(4-cyclohexylpiperazine-1-carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c23-19(17-14-6-8-15(9-7-14)18(17)20(24)25)22-12-10-21(11-13-22)16-4-2-1-3-5-16/h14-18H,1-13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLAYGXJFWHKFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3C4CCC(C3C(=O)O)CC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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